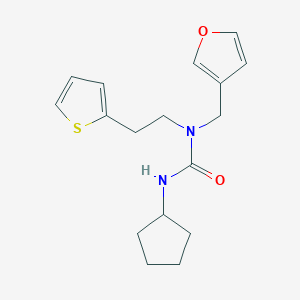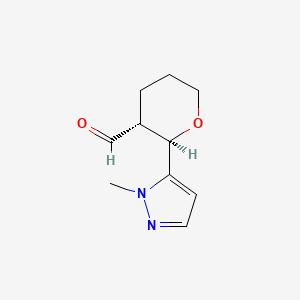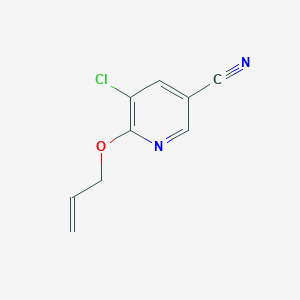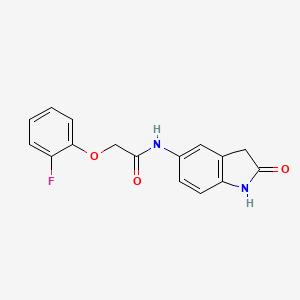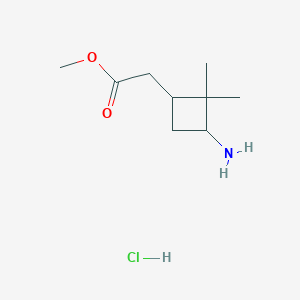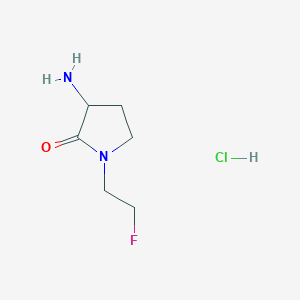
1-(2,2-difluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,2-difluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole, also known as DFP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a pyrazole derivative that has been synthesized using various methods, and it has been found to have unique biochemical and physiological effects. In
作用机制
1-(2,2-difluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole irreversibly binds to the active site of acetylcholinesterase, forming a covalent bond with the serine residue at the active site. This binding prevents the breakdown of acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft. The increased cholinergic activity can lead to various physiological effects, including muscle contractions, increased heart rate, and respiratory distress.
Biochemical and Physiological Effects:
1-(2,2-difluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole has been found to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase activity, increased cholinergic activity, and the potential to induce seizures and respiratory distress. 1-(2,2-difluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole has also been found to have neurotoxic effects, leading to the degeneration of cholinergic neurons in the brain.
实验室实验的优点和局限性
1-(2,2-difluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole has several advantages as a research tool, including its potency as an irreversible inhibitor of acetylcholinesterase, its ability to induce cholinergic activity, and its use as a nerve agent simulant. However, 1-(2,2-difluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole also has limitations, including its potential toxicity and the need for specialized equipment and safety precautions when handling the compound.
未来方向
There are several future directions for research involving 1-(2,2-difluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole, including the development of new antidotes and treatments for nerve agent exposure, the study of the mechanism of action of acetylcholinesterase inhibitors, and the exploration of the potential therapeutic applications of 1-(2,2-difluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole in the treatment of Alzheimer's disease and other neurological disorders. Additionally, further research is needed to better understand the biochemical and physiological effects of 1-(2,2-difluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole and to develop safer and more effective methods for handling and using the compound in laboratory experiments.
Conclusion:
In conclusion, 1-(2,2-difluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole, or 1-(2,2-difluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole, is a pyrazole derivative that has gained significant attention in the scientific community due to its potential applications in research. 1-(2,2-difluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole has been synthesized using various methods and has been found to have unique biochemical and physiological effects. 1-(2,2-difluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole has several advantages as a research tool but also has limitations, including its potential toxicity and the need for specialized equipment and safety precautions. Future research involving 1-(2,2-difluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole includes the development of new treatments for nerve agent exposure and the exploration of its potential therapeutic applications in neurological disorders.
合成方法
1-(2,2-difluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole can be synthesized using various methods, including the reaction of 2,2-difluoroethanol with isopropyl chloroformate, followed by the reaction of the resulting intermediate with 3-aminomethyl-1H-pyrazole. Another method involves the reaction of 2,2-difluoroethanol with isopropyl chloroformate, followed by the reaction of the resulting intermediate with 3-(hydroxymethyl)-1H-pyrazole. 1-(2,2-difluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole can also be synthesized using the reaction of 2,2-difluoroethanol with 3-aminomethyl-1H-pyrazole, followed by the reaction of the resulting intermediate with isopropyl chloroformate.
科学研究应用
1-(2,2-difluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole has been used as a research tool in various scientific fields, including neuroscience, pharmacology, and toxicology. In neuroscience, 1-(2,2-difluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole has been used as a potent irreversible inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in increased cholinergic activity. In pharmacology, 1-(2,2-difluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole has been used as a model compound to study the mechanism of action of acetylcholinesterase inhibitors, which are used in the treatment of Alzheimer's disease. In toxicology, 1-(2,2-difluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole has been used as a nerve agent simulant to study the effectiveness of antidotes and treatments for nerve agent exposure.
属性
IUPAC Name |
1-(2,2-difluoroethyl)-3-(propan-2-yloxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2N2O/c1-7(2)14-6-8-3-4-13(12-8)5-9(10)11/h3-4,7,9H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGGUVICOWRHKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=NN(C=C1)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-difluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-[(E)-2-[(4-chlorophenyl)methylidene]hydrazin-1-yl]-7-[(2,5-dimethylphenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2623005.png)
![2,4,7-Trimethyl-6-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2623007.png)
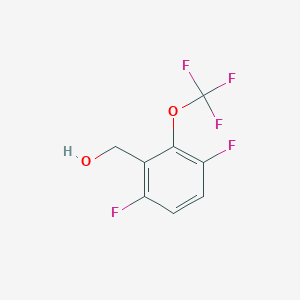
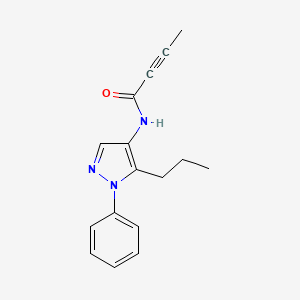
![7-(6-oxo-6-(4-phenylpiperazin-1-yl)hexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2623015.png)
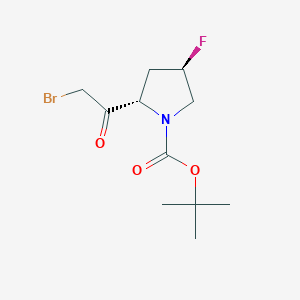
![N-[(2S,3R)-2-Cyclopropyl-6-oxopiperidin-3-yl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2623018.png)
